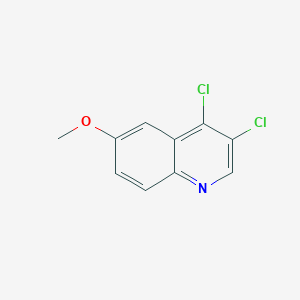

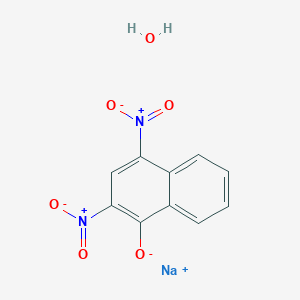

2-(4-Methoxyphenyl)-8-nitrosoindolizine

Descripción general

Descripción

2-(4-Methoxyphenyl)-8-nitrosoindolizine is an organic compound that has a range of applications in scientific research. It is a derivative of indolizine, which is a nitrogen-containing heterocyclic compound. This compound has been studied for its potential use in synthetic organic chemistry and as a therapeutic agent. The synthesis of 2-(4-methoxyphenyl)-8-nitrosoindolizine, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Aplicaciones Científicas De Investigación

Near-Infrared (NIR) Emissive Dyes

Research by Rathnamalala et al. (2019) focused on synthesizing a NIR II emissive dye by C-H bond functionalization of 1-methyl-2-phenylindolizine, leading to the development of rhodindolizine (RhIndz) derivatives, including those with 4-methoxyphenyl substitutions. These compounds exhibit strong absorption and emission in the NIR II region, which has potential applications in non-invasive imaging and sensing technologies (Rathnamalala et al., 2019).

Antimicrobial Activities

A study by Bharti et al. (2010) explored the antimicrobial properties of novel Schiff bases containing the 2,4-disubstituted thiazole ring, which includes derivatives with 4-methoxyphenyl groups. These compounds displayed moderate to excellent antibacterial and antifungal activities, suggesting their potential as lead compounds for developing new antimicrobial agents (Bharti et al., 2010).

Electrochromic Materials

Zhao et al. (2014) synthesized donor-acceptor polymeric electrochromic materials incorporating 4-methoxyphenyl-substituted thiophene derivatives. These materials exhibit significant changes in transmittance in the near-IR region upon electrical stimulation, making them promising for applications in NIR electrochromic devices (Zhao et al., 2014).

Antifungal Nitro Compounds

Research by Hanawa et al. (2000) identified 2-(4-methoxyphenyl)-1-nitroethane as an antifungal compound isolated from Lysichitum americanum leaves treated with cupric chloride. This compound demonstrated antifungal activity against Fusarium oxysporum and Cladosporium herbarum, suggesting its potential as a natural antifungal agent (Hanawa et al., 2000).

Synthesis of Aromatic Polyamines

Liou and Lin (2009) developed novel aromatic poly(amines−amides) incorporating 4-methoxyphenyl groups, demonstrating high thermal stability and electrochromic properties. These compounds could be used in electronic and optical devices due to their stable yellow and blue electrochromic behaviors (Liou & Lin, 2009).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular functions . The compound’s interaction with its targets could result in alterations in cell morphology and membrane integrity .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways

Pharmacokinetics

A structurally related compound, n-{4-[2-(4-methoxyphenyl)-1h-benzimidazole-1-sulfonyl] phenyl} acetamide, has been shown to exhibit significant biological activity, suggesting that it may have favorable adme properties .

Result of Action

For instance, a structurally related compound has been shown to ameliorate Methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers .

Action Environment

For instance, the efficacy of Octyl methoxycinnamate, a compound with a similar methoxyphenyl group, can be influenced by exposure to UV-B rays .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-8-nitrosoindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-13-6-4-11(5-7-13)12-9-15-14(16-18)3-2-8-17(15)10-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDHKDSATSNXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587529 | |

| Record name | 2-(4-Methoxyphenyl)-8-nitrosoindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-8-nitrosoindolizine | |

CAS RN |

893612-93-6 | |

| Record name | 2-(4-Methoxyphenyl)-8-nitrosoindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1611731.png)

![2-[4-([1,3]Dioxolan-2-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611737.png)